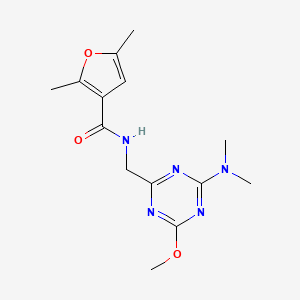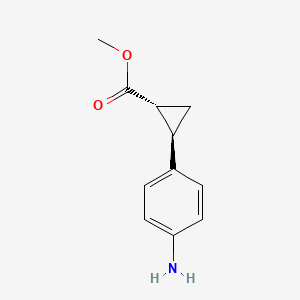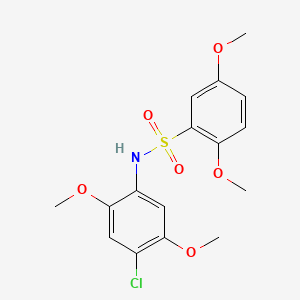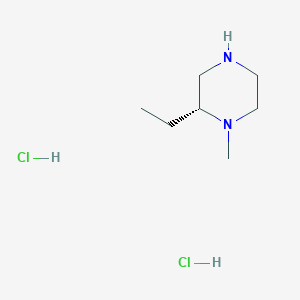
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound known for its unique chemical structure and versatile applications across various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves several key steps:
Starting Materials: : The synthesis begins with commercially available 2,5-dimethylfuran and 4-(dimethylamino)-6-methoxy-1,3,5-triazine.
Reaction Process
Step 1: : Alkylation of 4-(dimethylamino)-6-methoxy-1,3,5-triazine with chloromethyl methyl ether in the presence of a base like sodium hydride to obtain a triazine derivative.
Step 2: : The triazine derivative is then reacted with 2,5-dimethylfuran in a coupling reaction, possibly using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP).
Reaction Conditions: : The reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) with controlled temperatures to ensure high yield and purity.
Industrial Production Methods
While the above steps describe the laboratory synthesis, industrial production might involve more scalable methods:
Optimized Solvents and Reagents: : Using cost-effective and less toxic solvents.
Automated Synthesis: : Employing automated synthesizers to manage precise addition and reaction parameters.
Purification Techniques: : Utilizing high-performance liquid chromatography (HPLC) and recrystallization for purification.
Análisis De Reacciones Químicas
Types of Reactions
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide undergoes a variety of chemical reactions:
Oxidation: : This compound can undergo oxidative reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction can be achieved using reagents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Substitution reactions involving nucleophiles or electrophiles can modify the triazine or furan ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Halogenated reagents under mild conditions.
Major Products Formed
Oxidation: : Corresponding ketones or carboxylic acids.
Reduction: : Alcohol derivatives.
Substitution: : Varied substituted triazine and furan derivatives.
Aplicaciones Científicas De Investigación
This compound has significant applications across multiple research areas:
Chemistry
Catalysis: : As a potential ligand for catalytic reactions.
Polymer Science: : As a monomer for synthesizing specialty polymers.
Biology
Biochemical Probes: : Used in the development of probes for detecting specific biochemical pathways.
Enzyme Inhibition: : Investigated for its potential as an enzyme inhibitor in metabolic pathways.
Medicine
Pharmaceutical Development: : Potential lead compound for developing drugs targeting specific receptors or enzymes.
Diagnostic Agents: : Used in the synthesis of diagnostic agents for imaging techniques.
Industry
Agrochemicals: : Development of herbicides or pesticides.
Material Science: : As a component in the fabrication of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets
Enzymes: : It may inhibit enzymes by binding to their active sites, thus affecting the catalytic activity.
Receptors: : It can act on certain receptors to modulate their activity, either as an agonist or antagonist.
Pathways Involved
Signal Transduction Pathways: : Influencing various cellular signaling pathways, thereby altering cellular responses.
Metabolic Pathways: : Modifying metabolic processes by inhibiting or activating key enzymes.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-methoxy-1,3,5-triazin-2-yl)-2,5-dimethylfuran-3-carboxamide
N-((4-(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide
N-(4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)-2,5-dimethylfuran-3-carboxamide
Uniqueness
What sets N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide apart is its combined triazine and furan functionalities, offering unique reactivity and specificity in various applications, making it more versatile than its counterparts.
There you have it: everything you wanted to know and more about this compound!
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-8-6-10(9(2)22-8)12(20)15-7-11-16-13(19(3)4)18-14(17-11)21-5/h6H,7H2,1-5H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXJBMDYIGSBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine](/img/structure/B2800265.png)
![1-[2-Methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2800269.png)
![N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2800270.png)


![N-(3-chloro-4-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2800273.png)
![4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2800275.png)

![1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride](/img/structure/B2800279.png)

![4-[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]quinoline](/img/structure/B2800282.png)
![10-Bromo-11-methyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-ol](/img/structure/B2800283.png)


